
7-bromo-4-fluoro-1H-indole
Overview
Description
7-Bromo-4-fluoro-1H-indole (CAS: 292636-09-0) is a halogen-substituted indole derivative with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol . It is characterized by a bromine atom at position 7 and a fluorine atom at position 4 on the indole scaffold. The compound is sparingly soluble in water (0.28 g/L at 25°C) and sensitive to air, requiring storage under inert gas (e.g., nitrogen or argon) at 2–8°C .
Synthesis: The compound is synthesized via a Grignard reaction involving 1-bromo-4-fluoro-2-nitrobenzene and vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-40°C), followed by quenching with aqueous NH₄Cl . This intermediate is critical in synthesizing HIV-1 entry inhibitors like SC55, demonstrating its utility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing indole derivatives, including classical and modern approaches. Some notable methods include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents.
Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of 7-bromo-4-fluoro-1H-indole typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions, particularly at the 7th and 4th positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield various substituted indoles, while nucleophilic substitution can replace the bromine or fluorine atoms with other functional groups .
Scientific Research Applications
Anticancer Potential
One of the most promising applications of 7-bromo-4-fluoro-1H-indole is its potential as an anticancer agent. Research indicates that this compound can interact with various enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. In vitro studies have shown that it inhibits specific pathways associated with cancer cell survival and proliferation .
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer)
- IC50 Values:
- A549: 15 µM
- MCF-7: 20 µM
- Mechanism: Induction of apoptosis through mitochondrial pathways.
Antiviral Activity
Another area of interest is the compound's antiviral properties, particularly against HIV. The structural features of this compound make it a candidate for further development as an antiviral agent. Its derivatives are being explored for their ability to inhibit viral replication and enhance host immune responses .
Case Study: HIV Inhibition
- Model Used: HIV-infected cell lines
- Results: Significant reduction in viral load observed at concentrations above 10 µM.
Applications in Drug Development
The unique chemical structure of this compound allows it to serve as a key intermediate in the synthesis of more complex pharmaceutical compounds. For instance, it has been utilized in the development of new drugs targeting various diseases, including those caused by resistant strains of pathogens .
Data Table: Summary of Research Findings
Application Area | Biological Activity | Model Used | Key Findings |
---|---|---|---|
Anticancer | Inhibition of cell proliferation | A549, MCF-7 | IC50 values: A549 (15 µM), MCF-7 (20 µM) |
Antiviral | HIV replication inhibition | HIV-infected cells | Significant reduction in viral load at >10 µM |
Drug Development | Intermediate for complex compounds | Various | Key precursor for antiviral agents |
Mechanism of Action
The mechanism of action of 7-bromo-4-fluoro-1H-indole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Positional Isomers of Bromo-Fluoroindoles
The position of bromine and fluorine substituents significantly impacts physicochemical properties and reactivity. Key isomers include:
Key Differences :
- Melting Point : The 4-bromo-7-fluoro isomer has a defined melting point (24–25°C), while data for the 7-bromo-4-fluoro isomer is unavailable .
- Synthesis Routes : 7-Bromo-4-fluoroindole is synthesized via nitrobenzene intermediates , whereas 4-bromo-7-fluoroindole may require alternative halogenation strategies due to positional challenges.
- Reactivity : Fluorine at position 4 (electron-withdrawing) in the target compound may enhance electrophilic substitution at position 3, compared to fluorine at position 7 in the isomer .
Other Halogenated Indoles
a) 5-Bromo-3-(triazolyl)-1H-indoles
Compounds like 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (CAS: N/A) feature triazole moieties appended to bromoindoles. These derivatives exhibit enhanced pharmacological activity, such as antioxidant properties, but require multi-step syntheses involving click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . In contrast, this compound serves as a simpler intermediate for antiviral drugs .
b) 7-Chloro-3-(difluoromethyl)-1H-indole (CAS: N/A)
This compound (MW: 201.60 g/mol) replaces bromine with chlorine and adds a difluoromethyl group at position 3. It is used in agrochemicals and materials science due to its stability and versatility in forming carbon-fluorine bonds . The absence of bromine reduces molecular weight but may limit cross-coupling reactivity compared to bromoindoles .
Bromo-Fluoroindole Derivatives in Drug Discovery
- Carboxamide Derivatives : 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) is synthesized via amidation reactions and evaluated for kinase inhibition, highlighting the role of fluorine in enhancing binding affinity .
- Antiviral Agents : The target compound’s utility in synthesizing SC55 underscores its importance in HIV-1 research, whereas 4-bromo-7-fluoroindole lacks reported antiviral activity .
Tables
Table 1: Physicochemical Comparison of Bromo-Fluoroindoles
Property | This compound | 4-Bromo-7-fluoro-1H-indole |
---|---|---|
Molecular Formula | C₈H₅BrFN | C₈H₅BrFN |
CAS Number | 292636-09-0 | 883500-66-1 |
Melting Point (°C) | Not reported | 24–25 |
Solubility (Water) | 0.28 g/L | Sparingly soluble |
Storage Conditions | Under inert gas, 2–8°C | Under inert gas, 2–8°C |
Table 2: Commercial Suppliers and Pricing
Supplier | Purity | Quantity | Price |
---|---|---|---|
TRC | 97% | 100 mg | $90.00 |
SynQuest Laboratories | 97% | 1 g | $272.00 |
Crysdot | 98% | 10 g | $871.00 |
Biological Activity
7-Bromo-4-fluoro-1H-indole is a significant heterocyclic compound belonging to the indole family, which is renowned for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. The presence of bromine and fluorine substituents enhances its biological properties, making it a subject of extensive research.
- Chemical Formula : C₈H₅BrFN
- Molecular Weight : Approximately 228.03 g/mol
- Structure : The compound features a bromine atom at the 7-position and a fluorine atom at the 4-position of the indole ring, which contributes to its unique reactivity and biological activity.
This compound interacts with various biological targets, influencing multiple signaling pathways. The mechanism of action can be summarized as follows:
- Binding Affinity : The halogen substituents enhance binding affinity to specific receptors and enzymes, leading to modulation of cellular functions.
- Cellular Effects : It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines. One study indicated that it accelerated apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM .
- Tumor Growth Suppression : In vivo studies on tumor-bearing mice demonstrated that treatment with this compound significantly suppressed tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens:
- Bacterial Inhibition : Preliminary screening revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 40 μg/mL to over 200 μg/mL depending on the strain .
- Antitubercular Activity : Notably, it has shown promising efficacy against Mycobacterium tuberculosis H37Rv at concentrations as low as 0.625 μg/mL, indicating its potential as a treatment for multidrug-resistant tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds is shown in the table below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
6-Bromoindole | Bromine at the 6-position | Lacks fluorine substitution |
4-Fluoroindole | Fluorine at the 4-position | Does not contain a carboxylic acid group |
Methyl 7-bromo-4-fluoroindole-3-carboxylate | Ester derivative | Increases lipophilicity |
The combination of both bromine and fluorine substitutions along with a carboxylic acid functional group may confer distinct biological activities compared to its analogs.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Cancer Research : A study assessing the effects on MCF cancer cells demonstrated that treatment led to significant reductions in cell viability and increased apoptotic markers.
- Antimicrobial Screening : In vitro assays revealed that derivatives of this compound exhibited enhanced antibacterial activity compared to non-halogenated indoles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-bromo-4-fluoro-1H-indole, and how are reaction conditions optimized?
The synthesis of halogenated indoles like this compound typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling. For example, and describe analogous syntheses of 5-bromo-3-substituted indoles using PEG-400/DMF solvent systems, CuI catalysts, and 12-hour reaction times. Key optimization parameters include solvent polarity (e.g., PEG-400 enhances reaction rates via coordination with CuI), temperature (ambient to 90°C), and purification methods (e.g., flash chromatography with ethyl acetate/hexane gradients) . Yield improvements often involve adjusting stoichiometry or substituting azide/alkyne precursors.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For instance, in , ¹⁹F NMR confirmed fluorination at δ = -114.65 ppm, while ¹H NMR resolved substituent positions via coupling constants (e.g., J = 7.2 Hz for ethylenediyl protons). HRMS (FAB-HRMS) validated molecular ions (e.g., [M+H]+ at 385.0461 for a related compound). TLC (Rf values) and melting point analysis further corroborate purity .
Q. What safety protocols are essential when handling this compound?
Due to potential toxicity, researchers should wear PPE (gloves, lab coats, goggles) and work in a fume hood. emphasizes avoiding skin contact and proper waste segregation (e.g., halogenated organic waste stored separately). Reactions involving volatile solvents (e.g., DMF) require vacuum distillation for solvent recovery .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Repetition under controlled conditions : Varying solvent (CDCl3 vs. DMSO-d6) or temperature to stabilize conformers .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts for comparison with experimental data.
- Complementary techniques : X-ray crystallography (via SHELXL or OLEX2) provides unambiguous structural validation . highlights iterative data reconciliation to align experimental and theoretical results .
Q. What strategies improve the low yields observed in halogenated indole syntheses?
Low yields (e.g., 25% in ) often stem from side reactions (e.g., dehalogenation). Mitigation approaches:
- Catalyst screening : Replace CuI with Pd(PPh₃)₄ for Sonogashira couplings to reduce bromine loss.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while PEG-400 enhances CuAAC efficiency .
- Protecting groups : Use Boc or SEM groups to shield reactive sites (e.g., NH of indole) during functionalization .
Q. How can crystallographic data for this compound derivatives be refined to resolve disorder or twinning?
SHELXL ( ) enables robust refinement of disordered structures via:
- PART commands : Separate overlapping atoms.
- TWIN/BASF instructions : Model twinning ratios for high-Rmerge datasets.
- Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···F) influencing packing . notes OLEX2’s integration of visualization and refinement tools for iterative model adjustment .
Q. What methodologies address solubility challenges in biological assays involving this compound?
Poor aqueous solubility is common for halogenated indoles. Solutions include:
Properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUTIXCOBFMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.